N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide
Description
N-[2-(Furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide is a synthetic compound featuring a unique hybrid structure combining three key moieties:
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-29-19-4-6-20(7-5-19)31(27,28)22(21-3-2-8-30-21)15-25-23(26)24-12-16-9-17(13-24)11-18(10-16)14-24/h2-8,16-18,22H,9-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDEGGIQGCSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzenesulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the adamantane moiety: This can be done through amide bond formation using adamantane carboxylic acid and appropriate coupling reagents such as carbodiimides.
Final assembly: The final step involves the coupling of the furan and methoxybenzenesulfonyl intermediates with the adamantane carboxamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, or aldehydes.
Reduction: Sulfides, thiols, or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis.
Biology
The compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific proteins suggests possible applications in studying protein functions and interactions. The furan ring and sulfonamide groups may contribute to its biological activity by forming hydrogen bonds with target enzymes or receptors.
Medicine
Research indicates that this compound may exhibit therapeutic properties, particularly in anti-inflammatory and anticancer activities. The sulfonamide group is known for enzyme inhibition, which can lead to various pharmacological effects. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, providing a basis for further investigation into its medicinal properties.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a precursor for various chemical processes. Its structural features enable it to be incorporated into polymers or other materials with enhanced properties.
Case Study 1: Anticancer Potential
A study conducted on compounds containing furan rings demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis. Although specific data on this compound is limited, its structural similarities suggest potential anticancer mechanisms warranting further research.
Case Study 2: Antimicrobial Activity
Research on related sulfonamide compounds has shown efficacy against a range of bacterial strains by disrupting folate synthesis pathways critical for bacterial growth. This suggests that this compound may also possess antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring and methoxybenzenesulfonyl group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities :
- 4-Methoxybenzenesulfonyl group : Present in both KN-93 and the target compound, critical for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibition .
- Benzylamine derivatives : KN-93 includes a chlorocinnamyl-benzylamine chain, whereas the target compound replaces this with a furan-adamantane hybrid.
Functional Differences :
- Target Specificity : KN-93 is a well-characterized CaMKII inhibitor, while the adamantane and furan groups in the target compound may redirect activity toward other kinases or neurological targets.
- Pharmacokinetics : Adamantane’s lipophilicity likely enhances CNS penetration compared to KN-93’s polar benzylamine chain .
| Parameter | Target Compound | KN-93 |
|---|---|---|
| Core Structure | Adamantane-furan-sulfonamide | Chlorocinnamyl-benzylamine-sulfonamide |
| Key Functional Groups | 4-Methoxybenzenesulfonyl, furan | 4-Methoxybenzenesulfonyl, benzylamine |
| Biological Target | Hypothesized: Kinases/CNS receptors | CaMKII (confirmed) |
| Lipophilicity (Predicted) | High (adamantane) | Moderate (polar benzylamine) |
USP 31 Furan Derivatives (Ranitidine-Related Compounds)
Structural Similarities :
- Furan ring: Shared with compounds like N-oxide derivatives in USP 31, which feature dimethylamino-methyl substitutions on furan .
- Sulfur linkages : The target compound uses a sulfonyl group, while USP compounds employ sulfanyl (-S-) bridges.
Functional Differences :
- Therapeutic Class : USP furan derivatives are associated with histamine H₂ antagonism (e.g., ranitidine), whereas the target compound’s adamantane and sulfonamide groups suggest divergent applications .
- Electronic Profile: The 4-methoxybenzenesulfonyl group in the target compound may enhance electron withdrawal compared to USP compounds’ dimethylamino groups.
Adamantane-Naphthyl Analog ()
Structural Similarities :
Functional Differences :
- Aromatic Interactions : The naphthyl group in the analog may favor hydrophobic binding pockets, while the furan-sulfonamide in the target could engage polar or kinase-active sites.
- Biological Targets : The analog’s structure lacks kinase-associated sulfonamide motifs, limiting direct comparison to the target’s hypothesized activity.
Research Findings and Hypotheses
- Neurological Applications : Co-localization of CaMKII and mu-opioid receptors in pain-processing regions () implies that the target compound could intersect with pain or addiction pathways if it modulates similar kinases.
- Metabolic Stability : Adamantane’s rigidity may reduce hepatic clearance compared to linear-chain analogs like KN-93 or USP furan derivatives .
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure, combining an adamantane core with a furan moiety and a methoxybenzenesulfonyl group. This unique arrangement is hypothesized to contribute to its biological activity.
-
Inhibition of Enzymatic Activity :
- Similar compounds have been shown to inhibit enzymes crucial for various metabolic pathways. For example, sulfonylureas, which share structural similarities, are known to inhibit acetohydroxyacid synthase (AHAS) in fungi, leading to antifungal activity . This suggests that this compound may exhibit similar inhibitory effects on specific enzymes.
- G Protein-Coupled Receptor Modulation :
Antifungal Activity
Research indicates that structurally related compounds possess antifungal properties by targeting specific enzymes in fungal pathogens. The inhibition of AHAS has been linked to reduced virulence in Candida albicans, making it a viable target for antifungal drug development .
Case Study 1: Antifungal Efficacy
A study investigated the antifungal activity of sulfonylureas against C. albicans, revealing that these compounds inhibit AHAS with high potency (K(i) values as low as 3.8 nM) . Given the structural similarities, it is plausible that this compound could exhibit comparable antifungal efficacy.
Case Study 2: GPCR Interaction
Research into GPCRs has highlighted their role in mediating various physiological responses. Compounds that modulate these receptors can lead to significant therapeutic effects, including analgesia and anti-inflammatory responses . Future studies should explore the interaction of this compound with specific GPCRs to elucidate its pharmacodynamics.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfonylureas (e.g., Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate) | Antifungal | Inhibits acetohydroxyacid synthase (AHAS) |
| This compound | Potential antifungal, anti-inflammatory | TBD (to be determined) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]adamantane-1-carboxamide, and how are intermediates purified?
- Synthesis : A multi-step approach is typical. For example:
- Step 1 : Formation of the furan-ethyl sulfonyl intermediate via nucleophilic substitution using 4-methoxybenzenesulfonyl chloride and a furan-ethyl precursor.
- Step 2 : Coupling the sulfonyl intermediate with adamantane-1-carboxamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the adamantane, furan, and sulfonyl groups. Key signals include adamantane CH (~1.7–2.1 ppm) and furan protons (~6.3–7.4 ppm) .
- X-ray Crystallography : Single-crystal studies resolve stereochemistry, as seen in analogous adamantane-carboxamide structures (e.g., bond angles of 109.5° for tetrahedral carbons) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%), with methods adapted from ranitidine impurity protocols (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during sulfonyl group introduction?
- Issue : Low yields may arise from steric hindrance between the bulky adamantane group and sulfonyl electrophile.
- Solutions :
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Optimize temperature (40–60°C) and stoichiometry (1.2–1.5 eq. sulfonyl chloride) .
- Monitor reaction progress via TLC or LC-MS to identify byproducts (e.g., sulfonic acid derivatives) .
Q. How can computational methods predict the compound’s binding affinity for adenosine A2A receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with A2A receptor crystal structures (PDB ID: 4EIY). The adamantane moiety may occupy hydrophobic pockets, while the sulfonyl group forms hydrogen bonds .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. What are the dominant degradation pathways under accelerated stability conditions, and how are impurities quantified?
- Degradation Pathways :
- Hydrolysis : Adamantane-carboxamide bond cleavage in acidic/basic conditions (pH <3 or >9).
- Oxidation : Furan ring oxidation to diketone derivatives under light/oxygen exposure .
- Analysis :
- LC-MS/MS : Identify degradation products (e.g., m/z shifts corresponding to adamantane fragments).
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks; quantify impurities via HPLC-UV (limit: ≤0.5% total impurities) .
Q. How do structural modifications (e.g., replacing methoxy with hydroxyl groups) impact solubility and bioactivity?
- Modification Strategy : Synthesize analogs via demethylation (e.g., BBr3 in DCM) to replace 4-methoxy with 4-hydroxy on the benzenesulfonyl group .
- Outcomes :
- Solubility : Hydroxy analogs show increased aqueous solubility (logP reduced by ~0.5 units) but lower membrane permeability.
- Bioactivity : Test in vitro using A2A receptor assays; hydroxy derivatives may exhibit enhanced binding due to H-bonding .
Methodological Considerations
- Synthetic Optimization : Prioritize stepwise coupling to avoid side reactions (e.g., sulfonate ester formation) .
- Analytical Cross-Validation : Combine NMR, MS, and XRD to confirm structural integrity, especially for stereoisomers .
- Biological Assays : Use orthogonal methods (e.g., SPR and cell-based cAMP assays) to validate receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
